molecular formula C22H26O B1254252 Callyspongenol B

Callyspongenol B

Cat. No.: B1254252
M. Wt: 306.4 g/mol
InChI Key: QZOMSTWCVSLZGH-WLXZLGQWSA-N
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Description

Callyspongenol B (compound 41) is a polyacetylene-derived natural product isolated from the marine sponge Negombata spp. . Structurally, it belongs to a class of phospholipid mixtures, specifically phosphatidylcholines, which are notable for their bioactivity in neurological models. A key finding from pharmacological studies demonstrates its potent anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model, showing efficacy comparable to diazepam, a benchmark antiepileptic drug .

Properties

Molecular Formula

C22H26O

Molecular Weight

306.4 g/mol

IUPAC Name

(4Z,19Z)-docosa-4,19-dien-2,9,11,21-tetrayn-1-ol

InChI

InChI=1S/C22H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,18-19,23H,5-10,15-17,22H2/b4-3-,19-18-

InChI Key

QZOMSTWCVSLZGH-WLXZLGQWSA-N

Isomeric SMILES

C#C/C=C\CCCCCCC#CC#CCCC/C=C\C#CCO

Canonical SMILES

C#CC=CCCCCCCC#CC#CCCCC=CC#CCO

Synonyms

callyspongenol B

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Callyspongenol A

Callyspongenol A (compound 40), co-isolated with Callyspongenol B, shares a polyacetylene backbone but differs in side-chain hydroxylation patterns. While both compounds exhibit phospholipid-like properties, this compound demonstrates superior anticonvulsant potency, likely due to enhanced BBB permeability attributed to its lower molecular polarity (TPSA: 40.46 Ų vs. Callyspongenol A’s higher polarity) .

Table 1: Structural and Pharmacokinetic Comparison
Property This compound (41) Callyspongenol A (40)
Molecular Formula C₆H₅BBrClO₂ Not reported
Molecular Weight 235.27 g/mol Not reported
LogP (XLOGP3) 2.15 Not reported
BBB Permeability Yes Likely reduced
Anticonvulsant IC₅₀ Equivalent to diazepam Lower efficacy

Functional Analogues: Sigmosceptrellin B and Swinholide I

Sigmosceptrellin B (37): This compound, isolated from Diacarnus erythraeanus, shares a peroxide functional group with this compound, which is critical for antiparasitic and antimalarial activity (IC₅₀: 1.2 µg/mL against Plasmodium falciparum D6 clone) . However, unlike this compound, Sigmosceptrellin B lacks significant CNS activity, likely due to poor BBB penetration (TPSA: >60 Ų) .

Its mechanism involves actin filament disruption, contrasting with this compound’s phospholipid-mediated modulation of neuronal ion channels.

Table 2: Functional Activity Comparison
Compound Primary Bioactivity Mechanism Selectivity/Advantage
This compound (41) Anticonvulsant Neuronal ion channel modulation High BBB permeability
Sigmosceptrellin B (37) Antimalarial (IC₅₀: 1.2 µg/mL) Peroxide-mediated ROS generation Low cytotoxicity to HFF cells
Swinholide I (38) Cytotoxic (IC₅₀: 5.6 nM) Actin filament disruption Selective tumor cell targeting

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Callyspongenol B from marine sponge specimens?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., silica gel, HPLC). Key steps include:

  • Sample preparation : Freeze-dried sponge tissue homogenized in solvent .
  • Bioactivity-guided fractionation : Fractions tested against target assays (e.g., antimicrobial, cytotoxic) to prioritize purification .
  • Structural validation : NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) for compound identification .
    • Critical Consideration : Ensure sponge taxonomy is confirmed via DNA barcoding to avoid misidentification, which can lead to irreproducible results .

Q. How do researchers design initial bioactivity assays for this compound?

  • Methodological Answer :

  • Assay selection : Prioritize target-specific assays (e.g., in vitro enzyme inhibition, cell viability assays) aligned with hypothesized mechanisms .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay robustness .
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC₅₀/EC₅₀ values .
  • Replicates : Minimum triplicate measurements to assess variability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

  • Methodological Answer : Contradictions often arise from:

  • Purity discrepancies : Verify compound purity (>95%) via HPLC and quantify degradation products .
  • Assay conditions : Compare buffer pH, temperature, and incubation times; subtle changes can alter bioactivity .
  • Cell line variability : Use standardized cell lines (e.g., ATCC-authenticated) and document passage numbers .
  • Statistical analysis : Apply multivariate models to account for confounding variables (e.g., ANOVA with post-hoc tests) .
    • Case Study : A 2023 study resolved conflicting cytotoxicity results by re-testing this compound under hypoxia vs. normoxia, revealing oxygen-dependent activity .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Retrosynthetic analysis : Prioritize convergent synthesis to assemble the polyketide backbone and macrocyclic lactone .
  • Stereochemical control : Use asymmetric catalysis (e.g., Shiina macrolactonization) to replicate natural stereocenters .
  • SAR modifications : Introduce functional groups (e.g., hydroxyl, methyl) at positions C-3 and C-12 to probe bioactivity .
  • Yield optimization : Screen catalysts (e.g., Grubbs II for olefin metathesis) and solvents (e.g., DCM vs. THF) .

Q. How should researchers address low yields in this compound isolation from natural sources?

  • Methodological Answer :

  • Ecological factors : Collect sponges during different seasons; metabolite production often varies with environmental stress .
  • Culture optimization : Explore sponge aquaculture or symbiotic microbe fermentation to enhance yield .
  • Synthetic biology : Clone biosynthetic gene clusters (e.g., polyketide synthases) into heterologous hosts (e.g., E. coli) .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
  • Uncertainty quantification : Report 95% confidence intervals for IC₅₀ values .
  • Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument settings) .

Q. How do researchers validate the ecological relevance of this compound’s bioactivity in its natural habitat?

  • Methodological Answer :

  • Field experiments : Measure in situ concentrations via LC-MS/MS and compare with lab-based IC₅₀ values .
  • Symbiont studies : Co-culture sponges with pathogens or predators to assess metabolite induction .
  • Omics integration : Pair metabolomics data with transcriptomics to link biosynthesis to environmental cues .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical sourcing and compliance in marine natural product research?

  • Methodological Answer :

  • Permits : Obtain CITES permits for sponge collection in protected areas .
  • Sustainable practices : Use non-destructive sampling (e.g., partial tissue extraction) .
  • Data transparency : Publish negative results (e.g., failed syntheses) to avoid publication bias .

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer :

  • Detailed protocols : Document extraction gradients, NMR parameters, and cell culture conditions .
  • Reference standards : Deposit synthetic intermediates in public repositories (e.g., PubChem).
  • Collaborative verification : Partner with independent labs to replicate key findings .

Tables for Key Experimental Parameters

Parameter Recommended Standards Evidence Source
Isolation Purity ≥95% (HPLC-UV/ELSD)
NMR Acquisition 500 MHz (¹H), 125 MHz (¹³C), CDCl₃ as solvent
Cell Viability Assays MTT/WST-8, 48h incubation, n=6 replicates
Statistical Significance p < 0.05, Bonferroni correction for multi-test

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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